![molecular formula C24H22N2O2S2 B2812908 2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 708286-73-1](/img/structure/B2812908.png)
2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and encompass a broad range of biological and pharmacological activities .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfanyl group might participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could increase its polarity and influence its solubility in different solvents .Applications De Recherche Scientifique
Dual Enzyme Inhibitors
Compounds similar to the specified chemical structure have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cell proliferation. These compounds, particularly those with a thieno[2,3-d]pyrimidin-4-one scaffold, have shown potent inhibitory activities, suggesting their utility in cancer chemotherapy. The most potent dual inhibitor identified had IC50 values of 40 nM for human TS and 20 nM for human DHFR, indicating significant potential for therapeutic applications (Gangjee et al., 2008).
Antitumor Activities
New derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antitumor activities. These compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some derivatives showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activities
Thieno[2,3-d]pyrimidine derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibited a range of activities against both gram-positive and gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. Specific derivatives have been highlighted for their strong bactericidal effects against pathogens like Serratia marcescens, Staphylococcus aureus, and Escherichia coli (Abdel‐Hafez, 2010).
Electronic Structure and Reactivity Studies
Quantum chemical studies on thieno[2,3-d]pyrimidin-4-ones have provided insights into their electronic structures and reactivities, particularly in ipso-substitution reactions. These studies help in understanding the molecular basis of the chemical and biological activities of these compounds, facilitating the design of more effective drugs and materials (Mamarahmonov et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-14-10-11-18(12-15(14)2)20(27)13-29-24-25-22-21(16(3)17(4)30-22)23(28)26(24)19-8-6-5-7-9-19/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNVKHPTTSZNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

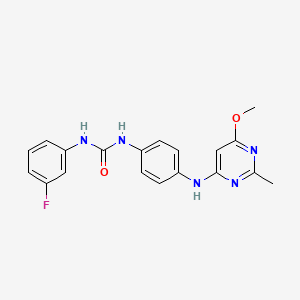
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
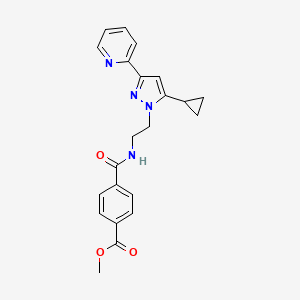
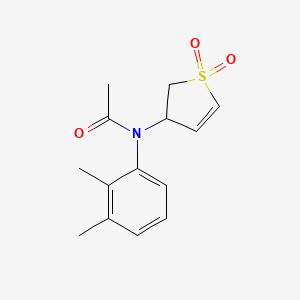
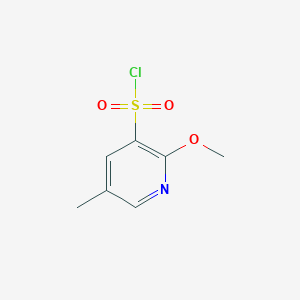

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
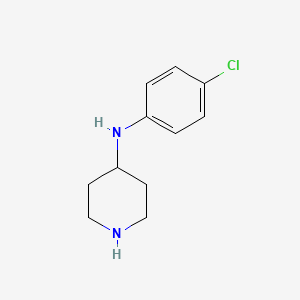
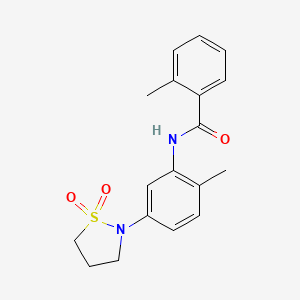
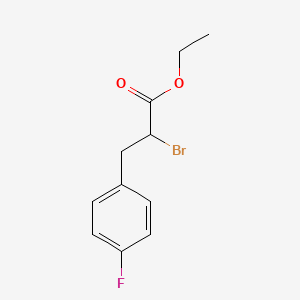
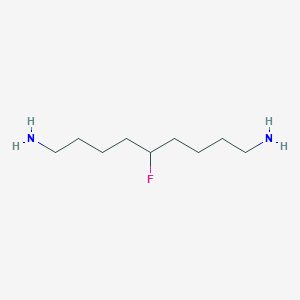
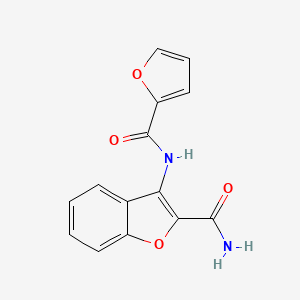
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812846.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)